molecular formula C11H17NO B12966905 (S)-1-(2,4-Dimethylphenyl)-2-methoxyethanamine

(S)-1-(2,4-Dimethylphenyl)-2-methoxyethanamine

Cat. No.: B12966905
M. Wt: 179.26 g/mol
InChI Key: UMCCUHLKWMKVMN-LLVKDONJSA-N
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Description

(S)-1-(2,4-Dimethylphenyl)-2-methoxyethanamine is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of a 2,4-dimethylphenyl group attached to a methoxyethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,4-Dimethylphenyl)-2-methoxyethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethylbenzaldehyde and (S)-2-amino-1-methoxyethane.

    Condensation Reaction: The aldehyde group of 2,4-dimethylbenzaldehyde reacts with the amine group of (S)-2-amino-1-methoxyethane under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the desired this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reduction step, and continuous flow reactors can be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,4-Dimethylphenyl)-2-methoxyethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different ethers or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Ethers or substituted amines.

Scientific Research Applications

(S)-1-(2,4-Dimethylphenyl)-2-methoxyethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-1-(2,4-Dimethylphenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction kinetics are essential to understand its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2,4-Dimethylphenyl)-2-methoxyethanamine: The enantiomer of the compound, differing in its optical activity.

    1-(2,4-Dimethylphenyl)-2-ethoxyethanamine: Similar structure but with an ethoxy group instead of a methoxy group.

    1-(2,4-Dimethylphenyl)-2-hydroxyethanamine: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

(S)-1-(2,4-Dimethylphenyl)-2-methoxyethanamine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other similar compounds. Its methoxy group also imparts distinct chemical properties, influencing its reactivity and interactions with other molecules.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1S)-1-(2,4-dimethylphenyl)-2-methoxyethanamine

InChI

InChI=1S/C11H17NO/c1-8-4-5-10(9(2)6-8)11(12)7-13-3/h4-6,11H,7,12H2,1-3H3/t11-/m1/s1

InChI Key

UMCCUHLKWMKVMN-LLVKDONJSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](COC)N)C

Canonical SMILES

CC1=CC(=C(C=C1)C(COC)N)C

Origin of Product

United States

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